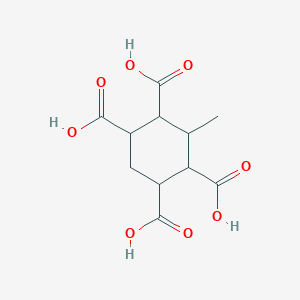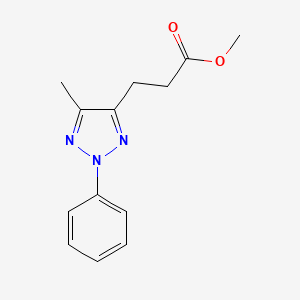
Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group and a phenyl group, along with a propanoate ester moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 5-methyl-2-phenyl-2H-1,2,3-triazole can be formed by reacting phenylacetylene with methyl azide under copper(I) catalysis.
Esterification: The triazole derivative is then esterified with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the ester moiety, converting it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials such as polymers and coatings due to its stability and functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. The ester moiety can undergo hydrolysis, releasing the active triazole derivative which can then exert its biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
類似化合物との比較
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure but with a carboxylic acid group instead of an ester.
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Similar triazole structure but with a carboxamide group.
Uniqueness: Methyl 3-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propanoate is unique due to its ester functionality, which imparts different chemical reactivity and biological properties compared to its carboxylic acid and carboxamide analogs. The ester group can undergo hydrolysis, providing a controlled release of the active triazole derivative, making it a valuable compound in drug design and material science.
特性
CAS番号 |
645391-69-1 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
methyl 3-(5-methyl-2-phenyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C13H15N3O2/c1-10-12(8-9-13(17)18-2)15-16(14-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChIキー |
MAZRGXBKQOYFEC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=C1CCC(=O)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
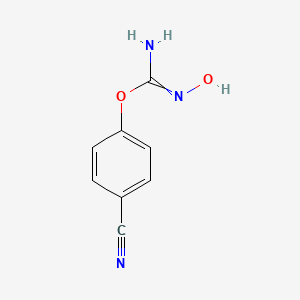

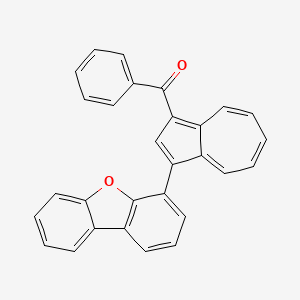
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)

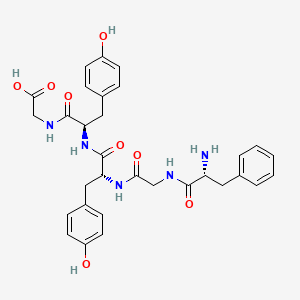
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
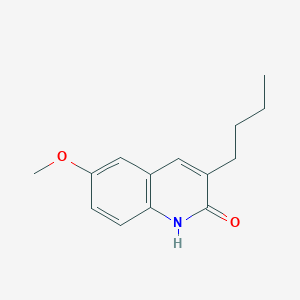
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
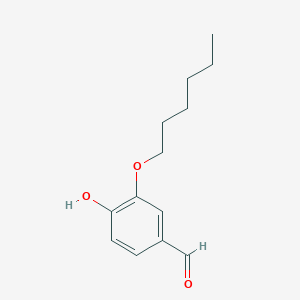
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
